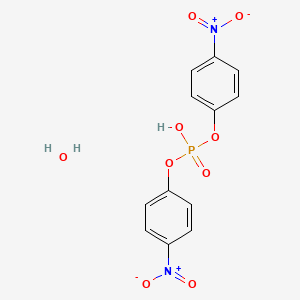
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Vue d'ensemble
Description
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide, also known as CPCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPCA is a pyrrolidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is primarily related to its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can have effects on cognitive function, memory, and learning. Additionally, (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been found to exhibit activity as a GABA-A receptor antagonist, which may also contribute to its effects on the brain.
Biochemical and Physiological Effects:
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the antagonism of GABA-A receptors. These effects can lead to changes in cognitive function, memory, and learning, as well as potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide in lab experiments is its well-established synthesis method, which allows for the production of high-purity compound. Additionally, (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been extensively studied, making it a well-characterized compound for use in research. However, one limitation of using (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is its potential toxicity, which may limit its use in certain applications or require additional safety precautions.
Orientations Futures
There are several potential future directions for research involving (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide. One area of interest is the development of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide analogs with improved potency or selectivity for specific targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide and its potential therapeutic applications in the treatment of neurological disorders. Finally, there is potential for the use of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide in the development of novel drugs or therapies for a range of conditions.
Applications De Recherche Scientifique
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a range of effects on cognitive function.
Propriétés
IUPAC Name |
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-4-5(7(9)11)6-2-1-3-10-6/h10H,1-3H2,(H2,9,11)/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSOOZYFPPEEDN-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)N)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(\C#N)/C(=O)N)/NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)

![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)


![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)
